4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate
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Overview
Description
4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chloro-substituted dimethylphenyl group and a dimethoxybenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate typically involves the reaction of 4-chloro-3,5-dimethylphenol with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonate group can yield the corresponding sulfinate or thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in the presence of acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfinates or thiols.
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drug candidates with sulfonate functionalities.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the sulfonate group.
3,4-Dimethoxybenzenesulfonyl Chloride: A precursor used in the synthesis of 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate.
4-Chloro-3,5-dimethylphenyl Sulfate: Another sulfonate derivative with different substituents.
Uniqueness
This compound is unique due to the combination of its chloro-dimethylphenyl and dimethoxybenzenesulfonate groups. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 3,4-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5S/c1-10-7-12(8-11(2)16(10)17)22-23(18,19)13-5-6-14(20-3)15(9-13)21-4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUSEOITQLNDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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